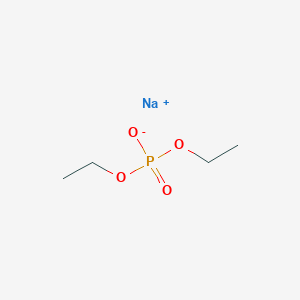

sodium;diethyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCVHDYRKMSBOJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)([O-])OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)([O-])OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Technical Cornerstone of Phosphate Prodrugs: A Guide to Sodium Diethyl Phosphate (CAS No. 2870-30-6)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, enhancing the bioavailability and targeted delivery of active pharmaceutical ingredients (APIs) remains a pivotal challenge. The phosphate prodrug strategy has emerged as a powerful tool to overcome limitations of poor aqueous solubility and membrane permeability. At the heart of many such innovations lies the diethyl phosphate moiety, a versatile functional group that can be readily introduced and bio-cleaved. This technical guide provides an in-depth exploration of sodium diethyl phosphate (CAS No. 2870-30-6), a key reagent and building block in this endeavor. We will delve into its fundamental properties, synthesis, analytical characterization, and its critical role in the design of next-generation therapeutics.

Core Identity and Physicochemical Properties

Sodium diethyl phosphate is an organophosphate compound that serves as a stable, water-soluble source of the diethyl phosphate group.[1] Its proper identification is crucial for regulatory and experimental consistency.

CAS Number: 2870-30-6[2]

Multiple chemical suppliers and regulatory bodies confirm this as the correct CAS number for sodium diethyl phosphate.[3][4][5] An alternative CAS number, 17323-83-0, has been identified in some databases but appears to correspond to disodium ethyl phosphate, a distinct chemical entity.

Molecular Formula: C₄H₁₀NaO₄P[4]

Molecular Weight: 176.08 g/mol [4]

Synonyms: Diethyl Phosphate Sodium Salt, Sodium Diethylphosphate, Ethyl Sodium Phosphate, Phosphoric acid, diethyl ester, sodium salt[1][4]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 200.3 °C at 760 mmHg | [3][6] |

| Flash Point | 74.9 °C | [3][6] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthesis and Purification: A Pathway to High-Purity Material

The reliable synthesis of sodium diethyl phosphate is fundamental to its application in research and pharmaceutical development. A common and efficient laboratory-scale synthesis involves a two-step process starting from the readily available diethyl chlorophosphate.

Experimental Protocol: Synthesis of Sodium Diethyl Phosphate

Step 1: Hydrolysis of Diethyl Chlorophosphate to Diethyl Phosphate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add diethyl chlorophosphate (1.0 eq). The reaction should be conducted in an ice bath to manage the exothermic nature of the hydrolysis.

-

Hydrolysis: Slowly add distilled water (1.1 eq) dropwise to the stirred diethyl chlorophosphate. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. The reaction can be monitored by ³¹P NMR for the disappearance of the starting material signal.

-

Work-up: The resulting diethyl phosphate is a colorless oil and can be used in the next step without further purification if the starting material is of high purity.

Step 2: Neutralization to Form Sodium Diethyl Phosphate

-

Dissolution: Dissolve the crude diethyl phosphate from Step 1 in a suitable solvent such as ethanol.

-

Neutralization: Prepare a solution of sodium hydroxide (1.0 eq) in ethanol. Add the sodium hydroxide solution dropwise to the stirred solution of diethyl phosphate.

-

Precipitation and Isolation: The sodium diethyl phosphate will precipitate out of the solution. The solid can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified sodium diethyl phosphate under vacuum to obtain a white to off-white solid.

Causality in Synthesis: The choice of diethyl chlorophosphate as a starting material is due to its commercial availability and high reactivity.[7] The controlled hydrolysis is critical to prevent the formation of monoethyl phosphate and phosphoric acid as byproducts. The subsequent neutralization with a strong base like sodium hydroxide in a non-aqueous solvent like ethanol allows for the selective precipitation of the desired sodium salt, facilitating its isolation and purification.

Logical Flow of Synthesis

Caption: Bioactivation of a diethyl phosphate prodrug.

While the phosphate prodrug approach is well-established, with numerous approved drugs utilizing phosphate promoieties, a specific example of a marketed drug containing a diethyl phosphate group is not readily identifiable in publicly available databases. [8][9]However, the principles remain the same, and the diethyl ester offers a balance of stability and susceptibility to enzymatic cleavage that can be fine-tuned for specific pharmacokinetic profiles. One notable example in the broader context of organophosphates in medicine is Foscarnet sodium, an antiviral medication that is a pyrophosphate analog, highlighting the therapeutic potential of phosphate-containing structures. [10][11]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is paramount to ensure the quality and purity of sodium diethyl phosphate for its use in research and pharmaceutical applications. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique for the characterization of organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. [12][13]It provides unambiguous information about the chemical environment of the phosphorus atom, making it ideal for identity confirmation and purity assessment.

Experimental Protocol: Quantitative ³¹P NMR (qNMR) of Sodium Diethyl Phosphate

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of sodium diethyl phosphate into a vial.

-

Accurately weigh a suitable internal standard (e.g., triphenyl phosphate) into the same vial. The choice of internal standard should have a signal that does not overlap with the analyte.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

-

NMR Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). [14] * Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification. [12] * Ensure a sufficient relaxation delay (at least 5 times the longest T₁) to allow for complete relaxation of the phosphorus nuclei.

-

-

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to sodium diethyl phosphate and the internal standard.

-

Calculate the purity of the sodium diethyl phosphate using the following equation:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std

Where:

-

I = Integral value

-

N = Number of phosphorus atoms

-

MW = Molecular weight

-

m = mass

-

Purity_std = Purity of the internal standard

-

Self-Validation: The use of a certified internal standard provides a self-validating system for quantification. The clear separation of signals in the ³¹P NMR spectrum allows for unambiguous integration and a reliable purity assessment. [3]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for the assessment of purity and the detection of any non-phosphorus-containing impurities. [15][16] Illustrative HPLC Method for Impurity Profiling

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.01 M Sodium dihydrogen phosphate in water. [17]* Mobile Phase B: Acetonitrile. [17]* Gradient: A suitable gradient from high aqueous to high organic content.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (if the impurities have a chromophore) or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.

-

Column Temperature: 25 °C. [17]

Causality in Method Development: A C18 column is chosen for its versatility in separating compounds with a range of polarities. A phosphate buffer is used to maintain a consistent pH and improve peak shape. Gradient elution is employed to ensure the separation of impurities with different retention times. [18]

Safety, Handling, and Storage

Proper handling and storage of sodium diethyl phosphate are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes. [19]* Storage: Store in a tightly closed container in a cool, dry place. [20]Protect from moisture.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. [19]* Disposal: Dispose of in accordance with local, state, and federal regulations.

While a specific, comprehensive safety data sheet (SDS) for sodium diethyl phosphate (CAS 2870-30-6) should always be consulted, information from related compounds suggests that it should be handled with care. [14][21]

Conclusion

Sodium diethyl phosphate is a cornerstone reagent for the implementation of the phosphate prodrug strategy in modern drug development. Its well-defined chemical properties, accessible synthesis, and clear analytical characterization pathways make it a reliable tool for researchers and scientists. A thorough understanding of its handling and application is crucial for leveraging its full potential in creating more effective and bioavailable therapeutics. This guide provides a comprehensive technical overview to support its informed and safe use in the pursuit of innovative pharmaceutical solutions.

References

-

CNLITE. (n.d.). Sodium Diethyl Dithiophosphate, Flotation Reagent. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Sodium diethyl phosphate. Retrieved from [Link]

-

MDPI. (2024). Current Trends in Clinical Trials of Prodrugs. Retrieved from [Link]

-

MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

ch.cam.ac.uk. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Foscarnet. Retrieved from [Link]

-

SciELO. (2016). ORGANOPHOSPHATE ESTERS REMOVAL BY UV/H2O2 PROCESS MONITORED BY 31P NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Retrieved from [Link]

-

PubChem. (n.d.). Foscarnet Sodium. Retrieved from [Link]

-

PubChem. (n.d.). Foscarnet. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

Drugs.com. (2025). Foscarnet: Package Insert / Prescribing Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

-

Frontiers. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

-

National Institutes of Health. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. Retrieved from [Link]

-

AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

-

National Institutes of Health. (2023). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Retrieved from [Link]

-

norampac.com. (2019). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Diethyl Chlorophosphate. Retrieved from [Link]

-

Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]

-

ijrti.org. (2019). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. Retrieved from [Link]

-

LCGC International. (2014). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

-

rjpn.co.in. (2015). SYNTHESIS, CHARACTERIZATION AND PESTICIDAL ACTIVITY OF SOME ORGANOPHOSPHORUS DERIVATIVES. Retrieved from [Link]

Sources

- 1. CAS 2870-30-6: Sodium diethyl phosphate | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. Sodium diethyl phosphate (2870-30-6) for sale [vulcanchem.com]

- 7. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 8. Current Trends in Clinical Trials of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 10. Foscarnet - Wikipedia [en.wikipedia.org]

- 11. Foscarnet Sodium | CNa3O5P | CID 44561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. mdpi.com [mdpi.com]

- 15. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-p ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01217A [pubs.rsc.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Sodium Diethyl Dithiophosphate, Flotation Reagent | CNLITE [cnlitereagent.com]

- 21. One moment, please... [flottec.mx]

An In-depth Technical Guide to the Chemical Properties of Sodium Diethyl Phosphate

This guide provides a comprehensive overview of the chemical properties of sodium diethyl phosphate, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's synthesis, reactivity, and analytical characterization, offering field-proven insights and practical methodologies.

Introduction: The Significance of Sodium Diethyl Phosphate

Sodium diethyl phosphate (CAS No. 2870-30-6) is an organophosphorus compound of significant interest in various scientific domains, including as a versatile reagent in chemical applications and its relevance in the study of drug metabolism.[1][2] Its amphiphilic nature, stemming from the presence of both a polar phosphate group and nonpolar ethyl groups, allows it to function as a surfactant and emulsifying agent.[1] This property makes it valuable in pharmaceutical formulations.[1] Furthermore, understanding the chemical behavior of sodium diethyl phosphate and its conjugate acid, diethyl phosphate, is crucial as they are metabolites of certain organophosphorus pesticides.[2][3]

This guide will explore the fundamental chemical properties of sodium diethyl phosphate, providing a robust resource for its application and study.

Physicochemical Properties

Sodium diethyl phosphate is typically a white to off-white solid or a colorless to pale yellow liquid, depending on its purity and form.[1] It is soluble in water and organic solvents.[1]

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₁₀NaO₄P | [4][5][6] |

| Molecular Weight | 176.08 g/mol | [1][5][6][7] |

| Appearance | White to off-white solid; Colorless to pale yellow liquid | [1][3] |

| Solubility | Soluble in water and organic solvents | [1] |

| pKa (of Diethyl Phosphate) | ~1.42 - 1.95 | [3][8] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3][9] |

Synthesis and Purification

The synthesis of diethyl phosphate, the parent acid of sodium diethyl phosphate, can be achieved through several routes. One common method involves the reaction of phosphorus oxychloride with ethanol in the presence of a base like pyridine or triethylamine to act as an HCl acceptor.[10] The resulting dialkyl chlorophosphate can then be hydrolyzed to yield diethyl phosphate.

Another reported method involves the reaction of diethyl phosphite with potassium permanganate.[3]

Illustrative Synthesis Pathway

Caption: A simplified reaction scheme for the synthesis of diethyl phosphate.

Experimental Protocol: Synthesis of Diethyl Phosphate

This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve phosphorus oxychloride in a suitable anhydrous solvent (e.g., hexane or petroleum ether).[10]

-

Addition of Ethanol: Cool the flask in an ice bath. Slowly add a solution of two equivalents of ethanol and pyridine (as an HCl acceptor) from the dropping funnel while stirring. Maintain the temperature below 5°C.[10]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl chlorophosphate.

-

Hydrolysis: Carefully hydrolyze the diethyl chlorophosphate by adding it to water.

-

Isolation: Extract the diethyl phosphate into a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the final product.

To obtain sodium diethyl phosphate, the resulting diethyl phosphate can be neutralized with a stoichiometric amount of sodium hydroxide or sodium bicarbonate.

Reactivity and Stability

Hydrolysis

The phosphate ester bonds in diethyl phosphate are susceptible to hydrolysis, particularly under alkaline conditions. The hydrolysis of p-nitrophenyl diethyl phosphate in the presence of sodium hydroxide has been shown to follow second-order kinetics.[11] This reaction proceeds via nucleophilic attack on the phosphorus atom, leading to the cleavage of a P-O bond and the formation of diethyl phosphate and p-nitrophenoxide ions.[11] The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts.[11][12]

Reactivity with Electrophiles

The oxygen atoms of the phosphate group are nucleophilic and can react with various electrophiles.

Analytical Characterization

A combination of spectroscopic techniques is employed to characterize sodium diethyl phosphate and its free acid form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: This is a highly informative technique for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. For diethyl alkyl phosphonates, the ³¹P NMR chemical shifts are typically observed in the range of +24 to +33 ppm relative to 85% H₃PO₄.[13] The specific chemical shift can provide insights into the structure of the molecule.[14]

-

¹H NMR: The proton NMR spectrum of diethyl phosphate would show characteristic signals for the ethyl groups, specifically a triplet for the methyl protons and a quartet for the methylene protons, with coupling to each other and potentially to the phosphorus nucleus.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in sodium diethyl phosphate. Key vibrational bands include:

-

P=O stretching: A strong absorption band is typically observed in the region of 1225-1288 cm⁻¹.[15]

-

P-O-C stretching: These vibrations give rise to bands in the fingerprint region, often around 1030-1080 cm⁻¹.[15]

-

C-H stretching and bending: These are observed in their characteristic regions of the spectrum.

The binding of a sodium cation can influence the vibrational frequencies of the phosphate group.[15][16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for analyzing organophosphate salts like sodium diethyl phosphate.[15][16] The mass spectrum would show a peak corresponding to the diethyl phosphate anion.

Experimental Protocol: Acquiring a ³¹P NMR Spectrum

-

Sample Preparation: Dissolve approximately 10-50 mg of sodium diethyl phosphate in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a 5 mm NMR tube.[13]

-

Spectrometer Setup:

-

Acquisition Parameters:

-

Calibrate a 90° pulse for the ³¹P nucleus.[13]

-

Set an acquisition time of 1-2 seconds.[13]

-

Use a relaxation delay of 5 times the longest T₁ for quantitative analysis, or 1-5 seconds for qualitative spectra.[13]

-

Acquire a sufficient number of scans (e.g., 16-128) to achieve a good signal-to-noise ratio.[13]

-

-

Referencing: Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.[13]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling sodium diethyl phosphate and its parent acid. Diethyl phosphate is considered harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[17][18]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[19]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4][19]

-

Handling: Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9]

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[17]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.[4][17]

Applications in Drug Development and Research

Sodium diethyl phosphate and related structures are relevant in the field of drug development. Phosphorus-containing compounds are an important class of therapeutic agents.[20] The phosphate group can be incorporated into drug molecules to improve their solubility and pharmacokinetic properties. Additionally, as a metabolite of some organophosphorus compounds, studying the properties of diethyl phosphate is important for understanding their toxicology and environmental impact.[2][3] It has also been used as a phosphitylating agent in cosmetic compositions.[7][21]

Conclusion

Sodium diethyl phosphate is a versatile organophosphorus compound with well-defined chemical properties. A thorough understanding of its synthesis, reactivity, and analytical characteristics is essential for its effective and safe use in research and development. This guide provides a foundational understanding for scientists and professionals working with this compound, emphasizing the importance of rigorous experimental design and adherence to safety protocols.

References

-

Glish, G. L., & McLuckey, S. A. (2011). Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure. Journal of the American Society for Mass Spectrometry, 22(5), 891–901. [Link]

-

Ford, W. T., & Glesmann, M. C. (2002). Alkaline Hydrolysis of O,S-Diethyl Phenylphosphonothioate and p-Nitrophenyl Diethyl Phosphate in Latex Dispersions. Langmuir, 18(18), 6845–6850. [Link]

-

FooDB. Showing Compound Diethylphosphate (FDB028854). [Link]

-

Glish, G. L., & McLuckey, S. A. (2011). Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure. Journal of the American Society for Mass Spectrometry, 22(5), 891–901. [Link]

-

PubChem. Phosphoric acid, diethyl ester, sodium salt (1:1). [Link]

-

Wikipedia. Diethylphosphite. [Link]

-

PubChem. Diethyl phosphate. [Link]

-

Keglevich, G., & Szekrényi, A. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 27(19), 6533. [Link]

-

ResearchGate. Is there any methods to synthesize diethyl or dimethyl phosphate?. [Link]

-

Georganics. Diethyl phosphate - general description and application. [Link]

-

Li, D., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. MedChemComm, 11(12), 1996-2015. [Link]

-

Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(16), 8439-8450. [Link]

Sources

- 1. CAS 2870-30-6: Sodium diethyl phosphate | CymitQuimica [cymitquimica.com]

- 2. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl Phosphate Sodium Salt | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. Showing Compound Diethylphosphate (FDB028854) - FooDB [foodb.ca]

- 9. DIETHYL PHOSPHATE CAS#: 598-02-7 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. Diethyl phosphate - general description and application - Georganics [georganics.sk]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Diethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Sodium Diethyl Phosphate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of sodium diethyl phosphate, a molecule of interest in various scientific domains, including drug development. From its fundamental chemical structure to its synthesis, analytical characterization, and potential applications, this document is intended to be a valuable resource for researchers and scientists.

Introduction: Understanding the Core Structure

Sodium diethyl phosphate, with the CAS number 2870-30-6, is the sodium salt of diethyl phosphate.[1][2][3] It is an organophosphate compound characterized by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two ethoxy groups, and an oxygen atom bearing a negative charge, which is ionically bonded to a sodium ion.

Molecular Structure and Properties

| Property | Value | Source |

| Chemical Formula | C4H10NaO4P | [1][2] |

| Molecular Weight | 176.08 g/mol | [2] |

| IUPAC Name | sodium diethyl phosphate | |

| CAS Number | 2870-30-6 | [1][2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water | [5] |

dot graph "Sodium_Diethyl_Phosphate_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Atom nodes P [label="P", pos="0,0!", fontsize=14, fontcolor="#202124"]; O1 [label="O", pos="0,1.5!", fontsize=14, fontcolor="#EA4335"]; O2 [label="O⁻", pos="0,-1.5!", fontsize=14, fontcolor="#EA4335"]; Na [label="Na⁺", pos="0,-2.5!", fontsize=14, fontcolor="#4285F4"]; O3 [label="O", pos="-1.5,0!", fontsize=14, fontcolor="#EA4335"]; C1 [label="CH₂", pos="-2.5,0.5!", fontsize=12, fontcolor="#202124"]; C2 [label="CH₃", pos="-3.5,0!", fontsize=12, fontcolor="#202124"]; O4 [label="O", pos="1.5,0!", fontsize=14, fontcolor="#EA4335"]; C3 [label="CH₂", pos="2.5,0.5!", fontsize=12, fontcolor="#202124"]; C4 [label="CH₃", pos="3.5,0!", fontsize=12, fontcolor="#202124"];

// Bond edges edge [color="#202124"]; P -- O1 [len=1.0, style=double]; P -- O2 [len=1.0]; P -- O3 [len=1.0]; P -- O4 [len=1.0]; O3 -- C1 [len=1.0]; C1 -- C2 [len=1.0]; O4 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; } caption: "2D structure of Sodium Diethyl Phosphate."

Synthesis and Manufacturing

The synthesis of sodium diethyl phosphate is typically achieved through a two-step process: the formation of its parent acid, diethyl phosphate, followed by a neutralization reaction.

Synthesis of Diethyl Phosphate

A common laboratory-scale synthesis of diethyl phosphate involves the reaction of phosphorus oxychloride with ethanol in the presence of a base like pyridine or triethylamine to act as an HCl acceptor.[6]

Experimental Protocol: Synthesis of Diethyl Phosphate

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phosphorus oxychloride in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Addition of Ethanol: Cool the flask in an ice bath. A solution of two equivalents of ethanol and a slight excess of pyridine or triethylamine in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of diethyl chlorophosphate.

-

Hydrolysis: The reaction mixture is then carefully quenched by the slow addition of water to hydrolyze the diethyl chlorophosphate to diethyl phosphate.

-

Workup: The resulting mixture is washed with dilute acid to remove the base, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl phosphate.

-

Purification: The crude product can be purified by vacuum distillation.

Neutralization to Sodium Diethyl Phosphate

The final step is the neutralization of diethyl phosphate with a sodium base, such as sodium hydroxide or sodium ethoxide, to yield sodium diethyl phosphate.[7]

Experimental Protocol: Neutralization

-

Dissolution: Dissolve the purified diethyl phosphate in a suitable solvent, such as ethanol.

-

Titration: Slowly add a stoichiometric amount of a standardized solution of sodium hydroxide in ethanol with constant stirring. The pH of the reaction mixture should be monitored.

-

Isolation: The reaction is complete when a neutral pH is reached. The resulting sodium diethyl phosphate may precipitate out of the solution, or the solvent can be removed under reduced pressure to yield the solid product.

-

Drying: The isolated sodium diethyl phosphate should be dried under vacuum to remove any residual solvent.

Applications in Drug Development

While sodium diethyl phosphate is not widely documented as a key component in many current FDA-approved drug formulations, its chemical properties suggest potential utility in two primary areas of drug development: as a prodrug moiety and as a pharmaceutical excipient.

Potential as a Prodrug Moiety

The phosphate group is a well-established promoiety in drug design.[6][8] The introduction of a phosphate ester to a parent drug molecule can significantly increase its aqueous solubility, which is often a limiting factor in drug bioavailability.[6] Once administered, these phosphate prodrugs can be cleaved by endogenous enzymes, such as alkaline phosphatases, to release the active parent drug in vivo.

While specific examples of diethyl phosphate as a promoiety are not prevalent in marketed drugs, the principle remains a key strategy in drug development. The ethyl groups in diethyl phosphate would confer a degree of lipophilicity compared to a simple phosphate group, potentially influencing membrane permeability and the rate of enzymatic cleavage.

Potential as a Pharmaceutical Excipient

Excipients are pharmacologically inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication.[9][10][11][12] They serve various purposes, including acting as buffering agents, stabilizers, and solubility enhancers.[8][10][12] Various forms of sodium phosphate are common excipients in pharmaceutical formulations.[8][9]

Given its properties as a sodium salt of a phosphate ester, sodium diethyl phosphate could potentially function as:

-

A Buffering Agent: To maintain the pH of a formulation, which is crucial for the stability and solubility of many APIs.[8]

-

A Solubilizing Agent: To enhance the solubility of poorly water-soluble drugs.

-

A Stabilizer: To protect the API from degradation.

It is important to note that while the functional properties of sodium diethyl phosphate suggest these applications, its use as an excipient in currently marketed drugs is not extensively documented in publicly available databases.

Analytical Methods for Characterization and Quantification

A robust analytical workflow is essential for the characterization and quality control of sodium diethyl phosphate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR can be used to confirm the presence of the ethyl groups in the molecule. The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons, with coupling to each other.

³¹P NMR: Phosphorus-31 NMR is a highly specific and powerful technique for the characterization of organophosphorus compounds.[13][14][15][16] It provides information about the chemical environment of the phosphorus atom. For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[13][14][15][16]

Experimental Protocol: Quantitative ³¹P NMR

-

Sample Preparation: Accurately weigh a known amount of sodium diethyl phosphate and dissolve it in a deuterated solvent (e.g., D₂O). Add a known amount of an internal standard, such as triphenyl phosphate or a certified reference material.

-

Instrument Setup: Utilize a high-field NMR spectrometer with a broadband probe tuned to the ³¹P frequency.

-

Acquisition Parameters:

-

Use a calibrated 90° pulse.

-

Employ inverse-gated decoupling to suppress NOE.

-

Set a relaxation delay (d1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation for accurate quantification.

-

-

Data Processing and Analysis: Process the acquired FID with an appropriate window function and perform baseline correction. Integrate the signals corresponding to sodium diethyl phosphate and the internal standard. The concentration of sodium diethyl phosphate can be calculated based on the integral values and the known concentration of the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of sodium diethyl phosphate. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, alternative detection methods or derivatization are often necessary.

Methodology: Ion-Pair Reversed-Phase HPLC with Indirect UV Detection

This method is suitable for the analysis of non-UV-absorbing anions like diethyl phosphate.

-

Principle: The mobile phase contains a UV-absorbing ion-pairing agent with the same charge as the analyte. The analyte displaces the ion-pairing agent from the stationary phase, leading to a decrease in UV absorbance as the analyte elutes, which is detected as a negative peak.

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Mobile Phase: An aqueous buffer containing a UV-absorbing ion-pairing agent (e.g., a quaternary ammonium salt with a chromophore) and an organic modifier like acetonitrile. The pH of the mobile phase is critical for achieving optimal separation.

-

Detection: UV detector set to a wavelength where the ion-pairing agent has strong absorbance.

Alternative Detection Method: Evaporative Light Scattering Detector (ELSD)

ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds like sodium diethyl phosphate.[17] The eluent from the HPLC column is nebulized, the solvent is evaporated, and the remaining solid particles of the analyte scatter a light beam, which is detected.

Safety and Toxicology

The safety profile of sodium diethyl phosphate is primarily informed by the toxicology of its parent compound, diethyl phosphate. Diethyl phosphate is a metabolite of several organophosphate pesticides and has been studied for its potential health effects.[5][18][19][20]

Key Toxicological Considerations:

-

Endocrine Disruption: Studies have suggested that diethyl phosphate may have endocrine-disrupting effects, potentially interfering with thyroid hormone regulation.[7][20]

-

Neurotoxicity: As a metabolite of organophosphate pesticides, which are known neurotoxins, the potential for neurotoxic effects is a consideration, particularly at high exposure levels.[18][19]

-

Irritation: Safety data for diethyl phosphate indicates that it can be an irritant to the skin and eyes and may cause respiratory irritation.[21][22][23]

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling sodium diethyl phosphate.

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Spill Response: In case of a spill, avoid generating dust. Collect the spilled material and dispose of it in accordance with local regulations.

Conclusion

Sodium diethyl phosphate is an organophosphate compound with a well-defined structure and clear synthetic pathways. While its direct application in marketed pharmaceutical products is not widely documented, its chemical properties make it a compound of interest for potential use as a prodrug moiety to enhance drug solubility and as a pharmaceutical excipient for various formulation purposes. A thorough understanding of its synthesis, analytical characterization, and toxicological profile, as outlined in this guide, is crucial for any researcher or drug development professional considering its use. Further research into its specific applications and the development of validated, monograph-compliant analytical methods will be essential for its potential future role in the pharmaceutical industry.

References

-

EWG Science Team. Diethylphosphate (DEP). EWG. [Link].

-

Healthmatters.io. Diethylphosphate (DEP) - Toxic Non-Metal Chemical Profile. [Link].

-

National Center for Biotechnology Information. Diethyl phosphate. PubChem. [Link].

- Yang, F., et al. (2019). Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota. International Journal of Molecular Sciences, 20(11), 2619.

- Kalra, A., et al. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Journal of Pharmaceutical Sciences, 109(9), 2645-2659.

-

Pharmaoffer. Excipients for Parenterals. [Link].

- Wang, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(14), 5429.

-

Journal for Innovative Development in Pharmacy and Science. [Link].

- Weber, B., et al. (2018). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry, 410(23), 5757-5767.

-

Royal Society of Chemistry. Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. [Link].

-

Avanti Polar Lipids. Quantitative 31P-NMR Analysis of Phospholipid Mixtures. [Link].

- Fulmali, A., & Bharate, S. S. (2022). Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs. Drug Development Research, 83(6), 1256-1273.

-

Pharmaceutical Technology. Excipients for Formulation Success. [Link].

- Matsumori, N., et al. (2018). Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples. Journal of Oleo Science, 67(11), 1357-1366.

- Apte, S. P. (2003). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology, 27(3), 54-66.

- Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Journal of Pharmaceutical Sciences & Research, 7(5), 229-234.

- Mohan Bhatale, et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique.

- Katakam, P., & Sireesha, K. R. (2012). HPLC-UV method for simultaneous determination of sparfloxacin and dexamethasone sodium phosphate in eye drops. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 275-279.

-

ResearchGate. (PDF) Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Diethyl Phosphate Sodium Salt | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Diethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmtech.com [pharmtech.com]

- 11. stxip.org [stxip.org]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. mdpi.com [mdpi.com]

- 14. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. ewg.org [ewg.org]

- 19. Diethylphosphate (DEP) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 20. Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to Sodium Diethyl Phosphate and Its Synonyms

This guide provides a comprehensive technical overview of sodium diethyl phosphate, a compound of interest to researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into its chemical identity, properties, applications, and safe handling, with a focus on the causal relationships that drive its utility in various scientific contexts.

Nomenclature and Chemical Identity

Clarity in communication is paramount in scientific endeavors. Sodium diethyl phosphate is known by several names, which can sometimes lead to confusion. This section aims to provide a definitive guide to its nomenclature and key identifiers.

A crucial point of clarification is the distinction between sodium diethyl phosphate and its related compound, diethyl phosphite. While diethyl phosphate is a salt of diethyl phosphoric acid, diethyl phosphite is the predominant tautomer of diethyl phosphonate and is characterized by a reactive P-H bond. In the context of organic synthesis, the term "diethyl phosphate" is sometimes used colloquially when referring to reactions that proceed through diethyl phosphite.[1]

Table 1: Synonyms and Identifiers for Sodium Diethyl Phosphate

| Identifier Type | Value | Source |

| IUPAC Name | sodium diethyl phosphate | [2][3] |

| CAS Number | 2870-30-6 | [2][4] |

| Alternative CAS | 17323-83-0 | |

| Molecular Formula | C₄H₁₀NaO₄P | [5][2][4][6] |

| Synonyms | Diethyl phosphate sodium salt | [2][7][8][9][10] |

| Phosphoric acid, diethyl ester, sodium salt | [2][3][7][6][10] | |

| Ethyl sodium phosphate | [2][4][7][6][10] | |

| Diethyl sodium phosphate | [2][10] | |

| Sodium;diethyl phosphate | [2] | |

| InChI Key | GUCVHDYRKMSBOJ-UHFFFAOYSA-M | [2][4] |

| Canonical SMILES | CCOP(=O)([O-])OCC.[Na+] | [2][4][6][10] |

It is important to note that some databases may list information for the parent acid, diethyl phosphate (CAS 598-02-7), which is a colorless oil.[11] The sodium salt, which is the focus of this guide, is typically a white to off-white solid.[10]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in research and development.

Table 2: Physicochemical Properties of Sodium Diethyl Phosphate

| Property | Value | Source |

| Molecular Weight | 176.08 g/mol | [4][7][6][10] |

| Appearance | White to Off-White Solid | [10] |

| Boiling Point | 200.3°C at 760 mmHg | [4][6] |

| Solubility | Soluble in water.[11] |

Applications in Research and Development

Sodium diethyl phosphate and its parent acid are utilized in several areas of scientific research, from organic synthesis to studies on environmental and biological systems.

Organic Synthesis

While diethyl phosphite is the more common reagent in C-P bond formation, sodium diethyl phosphate can be a precursor or a byproduct in such reactions. For instance, in the Wadsworth-Emmons reaction, a modification of the Horner-Wittig reaction, sodium diethyl phosphate is formed as a water-soluble byproduct that simplifies product purification.[12] This reaction is a cornerstone for the synthesis of α,β-unsaturated esters.

Experimental Workflow: Wadsworth-Emmons Reaction

This workflow illustrates the role of a phosphonate, which upon reaction, generates sodium diethyl phosphate as a byproduct.

Caption: The Wadsworth-Emmons reaction, a key method for alkene synthesis.

Biological and Environmental Studies

Diethyl phosphate (DEP), the parent acid of the sodium salt, is a significant metabolite of organophosphorus (OP) pesticides.[11][13][14] Its presence in urine is a biomarker for exposure to these pesticides.[11][13][15] Research in this area is crucial for understanding the toxicological effects of OP pesticides. Studies have shown that chronic exposure to DEP may lead to thyroid-related hormone disorders.[13][16][17]

Synthesis and Manufacturing

The synthesis of sodium diethyl phosphate can be achieved through various methods. One common laboratory-scale synthesis involves the reaction of diethyl chlorophosphate with a suitable sodium source. A patent describes a production method involving the reaction of phosphorus trichloride and ethanol, followed by treatment with sodium hydroxide.[18]

Protocol: Synthesis of Sodium O-ethyl Phosphate (Adapted from Patent CN102268033A)

-

Reaction of Phosphorus Trichloride and Ethanol: Phosphorus trichloride and ethanol are reacted under vacuum at 15°C.[18]

-

Deacidification: The generated hydrogen chloride and ethyl chloride are removed under high vacuum at 70-85°C to yield diethyl phosphite.[18]

-

Saponification: The diethyl phosphite is cooled to 10°C, and a sodium hydroxide solution is added dropwise, maintaining the temperature between 60-70°C.[18] The mixture is then held at 70°C for two hours.[18]

-

Neutralization and Completion: The reaction is monitored until a pH of 7.5 is reached, indicating the completion of the reaction.[18]

-

Purification: The final solution is subjected to vacuum distillation to recover ethanol.[18]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling sodium diethyl phosphate. The safety data sheets for the parent compound, diethyl phosphate, indicate that it can cause severe skin burns and eye damage.[9][10][11][19]

Table 3: Hazard and Precautionary Information

| Hazard Statement | Precautionary Statement | Source |

| H314: Causes severe skin burns and eye damage.[8][11][19] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[10][19] | [8][10][11][19] |

| H302: Harmful if swallowed.[8][11][19] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11][19] | [8][10][11][19] |

| H332: Harmful if inhaled.[8] | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[10][11] | [10][11] |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10] | [10] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10][11] | [8][10][11] |

Personal Protective Equipment (PPE) Flowchart

Caption: Recommended Personal Protective Equipment for handling sodium diethyl phosphate.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of sodium diethyl phosphate.

Infrared (IR) Spectroscopy

The gas-phase IRMPD spectrum of the [DEP + Na]⁺ complex shows four major bands at 915, 970, 1045, and 1240 cm⁻¹.[5] The band at 1045 cm⁻¹ is the most intense.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for characterizing phosphorus-containing compounds. The ³¹P NMR spectrum of sodium diethyl phosphate is available in public databases.[3] For related diethyl alkyl phosphonates, the ³¹P chemical shifts are typically in the range of δ 24-33 ppm, referenced to 85% H₃PO₄.[20]

Mass Spectrometry

Mass spectrometry is used for the determination of the molecular weight and fragmentation pattern of sodium diethyl phosphate. It has been studied using electrospray ionization (ESI) coupled with a Fourier transform ion cyclotron resonance mass spectrometer (FT-ICR MS).[5][2]

Conclusion

Sodium diethyl phosphate is a compound with a well-defined chemical identity and a range of applications, particularly as a byproduct in important organic reactions and as a biomarker in toxicological studies. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development. This guide has provided a comprehensive overview to support the work of scientists and professionals in the field.

References

- Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure. Journal of the American Society for Mass Spectrometry.

- Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure. Journal of the American Society for Mass Spectrometry.

- CAS 2870-30-6 Sodium diethyl phosph

- Diethyl Phosph

- sodium diethyl phosphate (cas 2870-30-6) SDS/MSDS download - Guidechem.

- Chemical Safety Data Sheet MSDS / SDS - sodium O,O-diethyl dithiophosph

- SAFETY D

- Working with Hazardous Chemicals - Organic Syntheses.

- Diethyl phosph

- Diethyl Phosph

- Sodium diethyl phosph

- CN102268033A - Production method of sodium O-ethyl phosphate - Google P

- Diethyl Phosph

- Diethyl Phosph

- Diethyl Phosph

- Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphon

- Diethyl phosph

- Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem.

- CAS 2870-30-6 Sodium diethyl phosph

- Application Notes and Protocols: Diethyl Phosphate in Organic Synthesis and C

- Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem.

- Diethyl phosphate - general description and applic

- Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed.

- Diethylphosph

- Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - NIH.

- Diethyl phosphate (Diethyl phosphoric acid) | Endogenous Metabolite | MedChemExpress.

- Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - ResearchG

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium Diethyl Dithiophosphate, Flotation Reagent | CNLITE [cnlitereagent.com]

- 5. Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. One moment, please... [flottec.mx]

- 11. Diethyl phosphate - general description and application - Georganics [georganics.sk]

- 12. orgsyn.org [orgsyn.org]

- 13. Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ewg.org [ewg.org]

- 15. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. CN102268033A - Production method of sodium O-ethyl phosphate - Google Patents [patents.google.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Sodium Diethyl Phosphate

Introduction: The Significance of Sodium Diethyl Phosphate

Sodium diethyl phosphate [(C₂H₅O)₂PO₂Na] is an organophosphate compound of significant interest within chemical research and pharmaceutical development. As a key intermediate and building block, it serves as a precursor for the synthesis of a wide array of more complex organophosphorus molecules, including active pharmaceutical ingredients (APIs), pesticides, and flame retardants.[1][2] Its utility stems from the reactive nature of the phosphate group, which allows for further functionalization. This guide provides a comprehensive overview of the core synthesis pathways for sodium diethyl phosphate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations for researchers and developers in the field.

Core Synthesis Strategy: A Two-Stage Approach

The most prevalent and industrially viable synthesis of sodium diethyl phosphate is a two-stage process. The first stage involves the formation of the precursor, diethyl phosphite, followed by a neutralization reaction with a sodium base to yield the final salt. This approach offers a reliable and scalable route to the target molecule.

Caption: Reaction of Phosphorus Trichloride with Ethanol.

Detailed Experimental Protocol: Diethyl Phosphite Synthesis

This protocol is adapted from established industrial methodologies and requires strict adherence to safety procedures. [3]

-

Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a vacuum-connected condenser (for removal of HCl gas) is required. Ensure the entire system is dry and purged with an inert gas like nitrogen.

-

Charging Reactants: Charge the reactor with anhydrous ethanol (3 moles equivalent). Begin vigorous stirring and cool the reactor jacket to maintain an internal temperature of approximately 10-15°C.

-

Addition of PCl₃: Slowly add phosphorus trichloride (1 mole equivalent) dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature below 20°C throughout the addition.

-

Deacidification: Once the addition is complete, gradually heat the mixture to 70-85°C. Apply a vacuum to facilitate the removal of the gaseous byproducts, hydrogen chloride and ethyl chloride. This step drives the reaction to completion. [3]5. Monitoring: The reaction can be monitored by taking aliquots and analyzing for acidity or by using ³¹P NMR spectroscopy to observe the disappearance of the PCl₃ signal and the appearance of the diethyl phosphite peak.

-

Completion: The reaction is considered complete when the acidity of the reactant mixture is below 5%. [3]The resulting crude diethyl phosphite is a colorless liquid.

| Parameter | Value | Rationale |

| Reactant Ratio | 1:3 (PCl₃:EtOH) | Stoichiometric ratio for complete reaction. [4] |

| Addition Temp. | 10-15°C | Controls the initial exothermic reaction. |

| Reaction Temp. | 70-85°C | Facilitates deacidification and product formation. [3] |

| Pressure | Vacuum | Removes gaseous byproducts (HCl, C₂H₅Cl) to drive equilibrium. [3] |

Part 2: Conversion to Sodium Diethyl Phosphate

This stage is a straightforward acid-base neutralization. The diethyl phosphite precursor, which is acidic, is treated with a stoichiometric amount of a sodium base, typically sodium hydroxide.

Chemical Mechanism

The hydrogen atom bonded to the phosphorus in diethyl phosphite is acidic and readily reacts with a strong base. The hydroxide ion abstracts the proton, forming water and the sodium diethyl phosphate salt.

(C₂H₅O)₂P(O)H + NaOH → (C₂H₅O)₂P(O)⁻Na⁺ + H₂O

Caption: Formation of the sodium salt via neutralization.

Detailed Experimental Protocol: Salt Formation

This protocol is based on the procedure outlined in patent literature. [3]

-

Preparation: Cool the crude diethyl phosphite from Part 1 to approximately 10°C in the reactor. Prepare a concentrated aqueous solution of sodium hydroxide.

-

Neutralization: Add the sodium hydroxide solution dropwise to the stirred diethyl phosphite. The neutralization is exothermic; control the addition rate to maintain the temperature between 60-70°C.

-

pH Monitoring: Continuously monitor the pH of the reaction mixture. The target endpoint is a pH of 7.5. [3]If the pH is too low, add more NaOH solution; if too high, back-titrate with a small amount of diethyl phosphite.

-

Digestion: Once the target pH is reached, maintain the temperature at 70°C and allow the mixture to stir for an additional 1-2 hours to ensure the reaction is complete.

-

Solvent Removal: The final product is in an aqueous ethanol solution. The ethanol and water can be removed under vacuum distillation to yield the crude sodium diethyl phosphate, which can be further purified. [3]

Alternative Synthesis Pathways

While the described pathway is common, other classical organophosphorus reactions can be adapted.

-

Michaelis-Arbuzov Reaction: This reaction typically forms a C-P bond by reacting a trialkyl phosphite with an alkyl halide. [5][6]While not a direct route to diethyl phosphate, it is fundamental in creating phosphonate derivatives.

-

Michaelis-Becker Reaction: This method involves deprotonating a dialkyl phosphite (like the one synthesized in Part 1) with a strong base to form a potent nucleophile, which then reacts with an electrophile like an alkyl halide. [7][8][9]This is highly useful for creating substituted phosphonates.

These methods are generally employed for creating phosphonates (with a C-P bond) rather than phosphates, but understanding them is crucial for any scientist working with organophosphorus chemistry.

Purification and Analytical Characterization

Ensuring the purity of the final product is critical for its intended application.

-

Purification: The primary method for purifying the intermediate diethyl phosphite is vacuum distillation, often using a Kugelrohr apparatus to minimize thermal decomposition. [10]The final sodium salt, being non-volatile, is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by washing the solid product to remove impurities.

-

Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): An effective technique for determining the purity of the diethyl phosphite intermediate and for detecting any volatile impurities in the final product. [11] * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ³¹P NMR are invaluable for confirming the structure of both the intermediate and the final sodium salt.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final non-volatile salt. [12]

-

Safety and Handling of Organophosphates

Organophosphorus compounds, including synthesis intermediates and the final products, must be handled with extreme caution. Many compounds in this class are toxic and can be absorbed through the skin or via inhalation. [13][14]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. When there is a splash hazard, a full face shield is mandatory. [13][15]* Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of volatile reagents like PCl₃ or any aerosols generated.

-

Emergency Procedures: Be aware of the symptoms of organophosphate exposure, which include headaches, blurred vision, and excessive sweating. [16]In case of exposure, immediately wash the affected area thoroughly and seek medical attention. Never work alone when handling highly toxic materials. * Waste Disposal: All chemical waste must be disposed of according to institutional and federal guidelines for hazardous materials.

References

-

Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. (2018). PMC - NIH. [Link]

-

Organophosphorus compounds. VI. The 'abnormal' Michaelis-Becker reaction. Diethyl 1-phenylepoxyethylphosphonate and diethyl 1-phenylvinylphosphate from diethyl phosphonate and phenacyl chloride. (1965). Australian Journal of Chemistry. [Link]

-

Diethylphosphite. Wikipedia. [Link]

-

Radical Arbuzov Reaction. (2021). CCS Chemistry. [Link]

-

Arbuzov Reaction. Organic Chemistry Portal. [Link]

-

Scheme1. Michaelis-Arbuzov reaction of diethyl-p-vynilbenzyl phosphonate. ResearchGate. [Link]

-

Organophosphorus compounds. VI. The 'abnormal' Michaelis-Becker reaction. Diethyl 1-phenylepoxyethylphosphonate and diethyl 1-phenylvinylphosphate from diethyl phosphonate and phenacyl chloride. ConnectSci. [Link]

-

Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. (2013). ACS Publications. [Link]

-

Yields of the Michaelis-Becker-like nucleophilic addition of diethyl phosphite to ethyl N-acylimidates 1. ResearchGate. [Link]

- Production method of sodium O-ethyl phosphate. (2011).

-

Diethyl phosphate - general description and application. Georganics. [Link]

-

Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. (2021). Journal of Pharmaceutical Research International. [Link]

-

Organophosphate Exposure. University of Delaware. [Link]

-

SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses Procedure. [Link]

-

Is there any methods to synthesize diethyl or dimethyl phosphate?. ResearchGate. [Link]

-

Analytical methods - Agency for Toxic Substances and Disease Registry. ATSDR. [Link]

-

Safety Data Sheet. Gold Standard Diagnostics. [Link]

-

Health concerns around organophosphate pesticides fact sheet. SafeWork NSW. [Link]

-

STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. (2018). ResearchGate. [Link]

- Process for producing diethyl phosphite.

-

Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. ResearchGate. [Link]

-

Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. PubMed. [Link]

-

Organophosphate Poisoning: What It Is, Symptoms & Treatment. (2024). Cleveland Clinic. [Link]

-

Nerve agent. Wikipedia. [Link]

-

diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Diethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]

- 3. CN102268033A - Production method of sodium O-ethyl phosphate - Google Patents [patents.google.com]

- 4. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. connectsci.au [connectsci.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. journaljpri.com [journaljpri.com]

- 12. Diethyl Phosphate Sodium Salt | LGC Standards [lgcstandards.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. safework.nsw.gov.au [safework.nsw.gov.au]

- 15. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

discovery of sodium diethyl phosphate

An In-depth Technical Guide on the Discovery, Characterization, and Significance of Sodium Diethyl Phosphate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium diethyl phosphate (DEP), a dialkyl phosphate ester, represents a molecule of significant historical and contemporary importance. Initially synthesized during the foundational explorations of organophosphorus chemistry in the 19th century, its modern relevance is predominantly in the field of toxicology and environmental health. As a primary urinary metabolite of numerous organophosphate (OP) pesticides and nerve agents, DEP serves as a critical biomarker for assessing human exposure.[1][2][3] This guide provides a comprehensive technical overview, from its discovery and synthesis to its physicochemical properties, analytical methodologies, and pivotal role in toxicology and drug development as a metabolic indicator.

Historical Context: The Dawn of Organophosphorus Chemistry

The synthesis of sodium diethyl phosphate was not a singular, isolated discovery but rather a consequential step in the systematic 19th-century investigation into "phosphoric ethers." The groundwork was laid by chemists exploring the reactivity of phosphoric acid with alcohols, analogous to the well-established chemistry of sulfuric acid.

-

Jean Louis Lassaigne (1820): A French chemist, Lassaigne was among the first to react ethanol with phosphoric acid, identifying an acidic product he termed "phosphovinic acid," an early recognition of an ethyl phosphate ester.[4] His work demonstrated the feasibility of forming P-O-C bonds, a cornerstone of organophosphorus chemistry.[4]

-

Franz Anton Voegeli (1848): Working in the laboratory of Gustav Magnus, the Swiss chemist Voegeli is credited with the first synthesis of the neutral ester, triethyl phosphate, and by extension, the precursor diethyl phosphate.[4]

-

August Wilhelm von Hofmann (mid-1850s): The eminent German chemist August Wilhelm von Hofmann, known for his extensive work on amines, also systematically investigated organic phosphorus compounds.[5][6][7] His research helped to establish the structural relationships between these new phosphorus-based molecules and their nitrogen analogs (amines and ammonium bases), providing a robust theoretical framework for this emerging field.[6][7][8]

The initial synthesis of diethyl phosphate was driven by fundamental scientific inquiry into the esterification of inorganic acids, rather than a preconceived application. This foundational knowledge, however, would later become indispensable for understanding the metabolism of vastly more complex organophosphorus compounds developed in the 20th century.

Synthesis and Physicochemical Properties

The synthesis of diethyl phosphate is typically achieved through the reaction of a phosphorus source with ethanol. A common laboratory-scale approach involves the controlled reaction of phosphorus trichloride with ethanol.[9]

Figure 1: General Synthesis Pathway

Caption: Simplified workflow for the synthesis of sodium diethyl phosphate.

Sodium diethyl phosphate is a white solid, highly soluble in water, a key property influencing its biological transport and excretion.[10][11]

Core Physicochemical Data

The fundamental properties of sodium diethyl phosphate are summarized below. This data is critical for designing analytical methods, understanding its environmental fate, and modeling its biological interactions.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀NaO₄P | [10][12] |

| Molecular Weight | 176.08 g/mol | [10][12] |

| CAS Number | 2870-30-6 | [10][12][13] |

| Appearance | White Solid | [10] |

| Solubility | Soluble in water | [11] |

| Parent Acid pKa | ~1.39 | (Estimated) |

Analytical Methodologies: Identification and Quantification

The accurate quantification of diethyl phosphate, particularly in biological matrices like urine, is the cornerstone of its use as a biomarker. The choice of analytical technique is dictated by the need for high sensitivity and specificity to distinguish it from a complex background.

Experimental Protocol: Quantification in Urine via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application as it does not typically require the derivatization needed for gas chromatography.[14]

Objective: To quantify the concentration of diethyl phosphate (DEP) in a human urine sample.

Methodology:

-

Sample Preparation:

-

Thaw a 1 mL aliquot of urine at room temperature.

-

Centrifuge at 3000 x g for 10 minutes to pellet particulates.

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 10 µL of an internal standard solution (e.g., Diethyl-d10-phosphate) of known concentration. The use of a stable isotope-labeled internal standard is critical as it co-elutes and has identical ionization properties, correcting for matrix effects and variations in sample preparation and injection.

-

Vortex for 10 seconds.

-

Dilute with 900 µL of mobile phase A (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in methanol.

-

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

-

Ionization Mode: ESI, negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both native DEP and its isotopically labeled internal standard, ensuring high specificity.

-

-

Quantification:

-

A calibration curve is generated using standards of known DEP concentration prepared in a similar matrix (matrix-matched calibration).

-

The concentration of DEP in the unknown sample is calculated from the ratio of the analyte peak area to the internal standard peak area, plotted against the calibration curve.

-

Biological Significance and Toxicological Application

The primary significance of sodium diethyl phosphate in modern science is its role as a non-specific metabolite of a large class of organophosphorus (OP) compounds.[1][15]

Metabolic Pathway

Most OP pesticides are O,O-dimethyl or O,O-diethyl substituted esters.[15] Upon ingestion and absorption, these parent compounds undergo extensive Phase I and Phase II metabolism, primarily mediated by cytochrome P450 enzymes and esterases in the liver.[15] This process cleaves the ester bonds, resulting in the formation of dialkyl phosphates (DAPs), which are then readily excreted in the urine.[3][15]

Figure 2: Metabolic Conversion of OPs to DEP

Sources